Biological Activity and Pharmacological Profiling of N-Pyridin-4-yl-guanidine Dihydrochloride
Biological Activity and Pharmacological Profiling of N-Pyridin-4-yl-guanidine Dihydrochloride
Executive Summary
N-Pyridin-4-yl-guanidine dihydrochloride (CAS 1286277-20-0) is a highly specialized synthetic building block. While the raw dihydrochloride salt serves as a fundamental chemical precursor, its true biological significance is unlocked when it functions as the core pharmacophore in targeted enzyme inhibitors[1]. Specifically, the N-pyridin-4-yl-guanidine moiety is the structural cornerstone of a potent class of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, most notably CHS-828 (GMX1778) and its derivatives[2].
This technical guide dissects the mechanistic rationale, structural biology, and experimental validation of compounds leveraging the N-pyridin-4-yl-guanidine pharmacophore, providing a comprehensive framework for researchers and drug development professionals.
Structural Biology & Pharmacophore Mechanics
The profound biological activity of the N-pyridin-4-yl-guanidine moiety is not arbitrary; it directly exploits the highly specific electrostatic and spatial architecture of the NAMPT active site and its adjacent dimer interface tunnel[3].
The Pyridine Ring (Head Group): The electron-deficient pyridin-4-yl ring acts as a mimetic for the natural substrate, nicotinamide (NAM). High-resolution crystallographic data (e.g., PDB: 2GVJ, 4O12) reveals that this ring inserts deep into subsite B of the NAMPT enzyme, engaging in a critical π
π stacking interaction with the aromatic ring of Tyrosine 18 (Tyr18)[4][5].The Guanidine Linker: The guanidine group is a highly active participant in target binding. At physiological pH, standard guanidines are protonated, acting as powerful hydrogen bond donors. In advanced derivatives (like the cyanoguanidine in CHS-828), the modification tunes the pKa and establishes critical hydrogen bonds with Serine 275 (Ser275) and Aspartate 219 (Asp219) within the tunnel region[6]. This enthalpic contribution is a primary driver of the sub-nanomolar affinity observed in this class of inhibitors[3].
Core Biological Target: NAMPT and the NAD+ Salvage Pathway
Cancer cells exhibit a high rate of NAD+ turnover to sustain rapid metabolism, PARP-mediated DNA repair, and sirtuin activity, making them exquisitely dependent on the NAD+ salvage pathway[2][7]. NAMPT catalyzes the rate-limiting step of this pathway, converting NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN)[2].
Unique Mechanism - Inhibitor Phosphoribosylation: A defining, self-validating feature of N-pyridin-4-yl-guanidine derivatives is their ability to act as both competitive inhibitors and enzymatic substrates. NAMPT catalyzes the phosphoribosylation of the pyridine nitrogen, forming a pRib-inhibitor adduct[5]. This adduct exhibits a dramatically increased residence time within the enzyme, leading to profound product inhibition and enhanced intracellular retention, effectively locking the enzyme in an inactive state[2][5].
NAD+ salvage pathway inhibition by N-pyridin-4-yl-guanidine derivatives.
Experimental Methodologies for Biological Evaluation
To rigorously evaluate the biological activity of N-pyridin-4-yl-guanidine derivatives, a multi-tiered screening cascade is required. The following protocols emphasize internal controls to ensure data trustworthiness and assay self-validation.
Protocol 1: In Vitro NAMPT Coupled Enzymatic Assay
Rationale: Direct measurement of NMN is analytically challenging. This assay couples NMN production to NMNAT and Alcohol Dehydrogenase (ADH) to generate a fluorescent readout (NADH), providing real-time kinetic data[2].
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Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.005% Tween-20).
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Enzyme Mix: Combine recombinant human NAMPT (10 nM), NMNAT1 (1 U/mL), and ADH (2 U/mL) in the assay buffer.
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Compound Plating: Dispense N-pyridin-4-yl-guanidine derivatives in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well black microplate. Control: Include FK866 as a positive control and 1% DMSO as a vehicle control[8].
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Substrate Initiation: Initiate the reaction by adding a substrate mix containing NAM (10 μ M), PRPP (50 μ M), ATP (1 mM), and Ethanol (1.5%).
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Kinetic Readout: Monitor NADH fluorescence (Ex 340 nm / Em 460 nm) continuously for 60 minutes at 30°C.
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Validation Check: Calculate the Z'-factor using vehicle and positive controls. A Z' > 0.6 validates the assay run. Calculate the IC50 using a 4-parameter logistic fit.
Protocol 2: Intracellular NAD+ Depletion and Cell Viability
Rationale: Enzymatic inhibition must translate to target engagement in living cells. This protocol measures the phenotypic consequence of NAD+ depletion[7].
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Cell Seeding: Seed high-NAD+ demanding cancer cells (e.g., HCT116 or A2780) at 2,000 cells/well in 96-well plates. Incubate overnight.
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Treatment: Treat cells with serial dilutions of the synthesized inhibitor.
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NAD+ Quantification (48h): Lyse a subset of wells and use an NAD/NADH-Glo Assay to quantify intracellular NAD+ levels, confirming the mechanism of action[2].
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Viability Readout (72h-96h): Add CellTiter-Glo reagent to the remaining wells. Measure luminescence to determine the cellular IC50[4].
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Orthogonal Rescue Control: In a parallel plate, co-treat cells with the inhibitor and exogenous Nicotinic Acid (NA, 10 μ M). If the compound is a specific NAMPT inhibitor, NA will rescue viability via the NAPRT-dependent pathway[2].
Sequential screening workflow for validating NAMPT inhibitor efficacy.
Quantitative Structure-Activity Relationship (SAR) Data
The table below summarizes the comparative biological activity of key NAMPT inhibitors, highlighting the biochemical potency of the N-pyridin-4-yl-guanidine/cyanoguanidine scaffold compared to other structural classes.
| Compound | Structural Class / Pharmacophore | NAMPT Enzymatic IC50 (nM) | Cellular Viability IC50 (nM) | Phosphoribosylated by NAMPT? |
| CHS-828 (GMX1778) | N-Pyridin-4-yl-cyanoguanidine | < 25.0 | 2.0 - 10.0 | Yes |
| TP201565 | N-Pyridin-4-yl-cyanoguanidine analog | ~ 5.0 | < 5.0 | Yes |
| GNE-617 | Pyridine-containing | ~ 5.0 | ~ 2.0 | Yes |
| FK866 (APO866) | Pyridin-3-yl-acrylamide | ~ 1.5 | ~ 1.0 - 5.0 | No |
Conclusion & Future Perspectives
The N-pyridin-4-yl-guanidine dihydrochloride building block is a gateway to some of the most potent metabolic inhibitors in modern oncology. By exploiting the unique structural topology of NAMPT and leveraging the phenomenon of inhibitor phosphoribosylation, derivatives of this pharmacophore achieve unparalleled target residence times[5]. Future drug development efforts are increasingly focusing on incorporating this moiety into Antibody-Drug Conjugates (ADCs) to mitigate the systemic dose-limiting toxicities historically associated with NAMPT inhibition, thereby widening the therapeutic index and opening new avenues for clinical application[7].
References
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The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors. Molecular and Cellular Biology (NIH).[Link]
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Nicotinamide Phosphoribosyltransferase Inhibitors, Design, Preparation, and Structure–Activity Relationship. Journal of Medicinal Chemistry (ACS).[Link]
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Crystal structure-based comparison of two NAMPT inhibitors. Acta Pharmacologica Sinica (NIH).[Link]
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Targeted Delivery of Cytotoxic NAMPT Inhibitors Using Antibody–Drug Conjugates. Molecular Cancer Therapeutics (AACR).[Link]
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Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors. Molecular Cancer Therapeutics (AACR).[Link]
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Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors. International Journal of Molecular Sciences (MDPI).[Link]
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4O12: Structural and Biochemical Analyses of the Catalysis and Potency Impact of Inhibitor Phosphoribosylation by Human Nicotinamide Phosphoribosyltransferase. RCSB Protein Data Bank.[Link]
